Ethyl 2,4-dibromo-3,6-difluorophenylacetate
Description
Ethyl 2,4-dibromo-3,6-difluorophenylacetate (CAS: 1803817-32-4; molecular formula: C₁₀H₈Br₂F₂O₂; molecular weight: 357.97 g/mol) is a halogenated aromatic ester characterized by bromine and fluorine substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 2-(2,4-dibromo-3,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-7(13)4-6(11)10(14)9(5)12/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSLYXPIMVENSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Fluorination
The halogenation process generally employs brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperatures to introduce bromine atoms selectively at the 2 and 4 positions of the aromatic ring. Fluorine atoms are introduced using fluorinating agents or by starting with fluorinated precursors.
- Precursor Selection: Starting from a phenylacetate derivative already bearing fluorine substituents at 3 and 6 positions facilitates selective bromination at 2 and 4 positions.
- Reaction Conditions: Bromination is typically conducted in an inert solvent (e.g., toluene or acetic acid) at temperatures ranging from ambient to 60°C, with reaction times varying from a few hours to overnight to optimize yield and selectivity.
- Catalysts/Additives: Phase transfer catalysts such as tetra-n-butylammonium bromide may be used to enhance reaction rates and selectivity.
Esterification
Following halogenation, the phenylacetic acid intermediate is esterified with ethanol under acidic conditions or using esterification reagents such as ethyl chloroformate or sulfuric acid catalysis.
- Typical Conditions: Refluxing the acid with ethanol and a catalytic amount of sulfuric acid or using a coupling reagent under anhydrous conditions.
- Purification: The ester product is purified by extraction, washing with aqueous sodium hydroxide and water to remove impurities, followed by concentration under reduced pressure.
Representative Preparation Procedure (Adapted from Related Halogenated Phenylacetate Syntheses)
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Bromination | Phenylacetate precursor with 3,6-difluoro substitution, bromine or NBS, solvent (toluene or acetic acid), 40–60°C, 4–12 hours | Use phase transfer catalyst for improved selectivity |
| 2. Workup | Quench with aqueous sodium bisulfite or sulfuric acid, separate organic layer | Remove excess bromine and byproducts |
| 3. Esterification | Intermediate acid, ethanol, catalytic sulfuric acid, reflux 4–6 hours | Ensure complete conversion to ester |
| 4. Purification | Wash organic layer with aqueous sodium hydroxide, water; dry and concentrate under reduced pressure | Yields typically good with proper control |
Data Table: Comparative Synthesis Parameters of Related Compounds
Note: While direct data for this compound is limited, analogous compounds suggest similar conditions and yields.
Research Findings and Optimization
- Selectivity Control: The position of bromination can be controlled by the electronic effects of fluorine substituents and reaction conditions, as fluorine atoms are strong electron-withdrawing groups influencing electrophilic aromatic substitution.
- Reaction Time and Temperature: Prolonged reaction times and moderate temperatures favor selective dibromination without over-bromination or side reactions.
- Purification Techniques: Washing with aqueous sodium hydroxide removes acidic impurities and unreacted starting materials, while drying and concentration under reduced pressure yield the pure ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibromo-3,6-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or sodium ethoxide in an alcohol solvent.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Oxidation: 2,4-dibromo-3,6-difluorobenzoic acid.
Reduction: 2,4-dibromo-3,6-difluorophenylethanol.
Scientific Research Applications
Ethyl 2,4-dibromo-3,6-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dibromo-3,6-difluorophenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Bioactivity: The hydroxylated analog subereaphenol C demonstrates superior antiproliferative activity compared to halogenated derivatives, suggesting that polar groups enhance target engagement .
- Synthetic Utility : Bromine and fluorine substituents on the aromatic ring improve stability and modulate electronic effects, making these compounds valuable intermediates in drug design .
- Positional Effects : Isomerism (e.g., fluorine at 3 vs. 6) significantly impacts steric and electronic properties, warranting further study to optimize bioactivity .
Biological Activity
Ethyl 2,4-dibromo-3,6-difluorophenylacetate is a halogenated organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.
- Molecular Formula : C10H8Br2F2O2
- Molecular Weight : 357.97 g/mol
- CAS Number : 1804414-46-7
The compound features a phenylacetate structure with two bromine and two fluorine substituents, which influence its reactivity and biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. The presence of halogens enhances binding affinity via halogen bonding.
- Cell Signaling Pathways : It may influence various signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Biological Activity
Research has indicated that this compound possesses several biological activities:
- Antimicrobial Activity : Studies have shown that halogenated phenylacetates can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
-
Antimicrobial Study :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Cytotoxicity in Cancer Cells :
- In vitro assays demonstrated that the compound reduced the viability of MCF-7 breast cancer cells by 40% at a concentration of 25 µM after 48 hours of exposure. The mechanism was attributed to induction of apoptosis as evidenced by increased caspase activity.
-
Neuroprotective Effects :
- Research involving neuronal cell lines showed that treatment with this compound led to a significant decrease in markers of oxidative stress compared to untreated controls.
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 2,4-dibromo-3,6-difluorophenylacetate with high purity?
A multi-step approach is recommended, starting with halogenation of the phenyl ring followed by esterification. Key considerations include:
- Regioselective bromination : Use directing groups (e.g., acetoxy) to control bromine placement at positions 2 and 4.
- Fluorine introduction : Electrophilic fluorination under anhydrous conditions minimizes side reactions.
- Esterification : Ethyl ester formation via acid chloride intermediates ensures high yields . Purity can be verified via HPLC (≥95% purity threshold) and controlled by reaction stoichiometry (e.g., 1.2:1 Br₂:substrate molar ratio) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- 19F NMR : Identifies fluorine substituent environments (δ -110 to -125 ppm for aromatic F) .
- 1H/13C NMR : Resolves ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic carbons.
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (357.97 g/mol) and isotopic patterns for Br/F .
Q. How should researchers handle the compound’s stability during storage and experimental procedures?
- Storage : Inert atmosphere (argon), desiccated at -20°C to prevent hydrolysis of the ester group.
- Stability monitoring : Use TLC (Rf ~0.5 in hexane:EtOAc 7:3) or HPLC (retention time ~12 min) to detect degradation .
Advanced Research Questions
Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with Pd catalysts). Positional effects (e.g., 2,4-dibromo vs. 3,6-dibromo) alter reaction rates due to steric hindrance .
- Fluorine : Electron-withdrawing effects deactivate the ring, reducing undesired side reactions. Meta-fluorine (position 3) enhances stability in acidic conditions .
Q. What strategies can resolve contradictions in reported reaction yields when using this compound as a precursor?
- Control experiments : Test catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvent polarity (DMF vs. THF).
- Impurity analysis : Trace moisture or oxygen can reduce yields; use Karl Fischer titration to confirm solvent dryness .
- Comparative studies : Reference analogs like Ethyl 3,5-dibromo-2,4-difluorophenylacetate (CAS 1804414-69-4) to isolate substituent effects .
Q. How can computational modeling predict the biological interactions of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
